molecular formula C9H21NO2 B14201890 (2S)-2-Aminononane-1,3-diol CAS No. 920277-19-6

(2S)-2-Aminononane-1,3-diol

Cat. No.: B14201890
CAS No.: 920277-19-6
M. Wt: 175.27 g/mol
InChI Key: DVLGYBPYTHJLDA-IENPIDJESA-N
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Description

(2S)-2-Aminononane-1,3-diol is a chiral amino alcohol with a nine-carbon backbone. Its structure features an amino group at the second carbon (S-configuration) and hydroxyl groups at positions 1 and 3 (Figure 1).

Properties

CAS No.

920277-19-6

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

(2S)-2-aminononane-1,3-diol

InChI

InChI=1S/C9H21NO2/c1-2-3-4-5-6-9(12)8(10)7-11/h8-9,11-12H,2-7,10H2,1H3/t8-,9?/m0/s1

InChI Key

DVLGYBPYTHJLDA-IENPIDJESA-N

Isomeric SMILES

CCCCCCC([C@H](CO)N)O

Canonical SMILES

CCCCCCC(C(CO)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Aminononane-1,3-diol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as a nonane derivative.

    Amination: Introduction of the amino group (-NH2) at the second carbon position.

    Hydroxylation: Addition of hydroxyl groups (-OH) at the first and third carbon positions.

Common reagents used in these reactions include amines, hydroxylating agents, and catalysts to facilitate the reactions under controlled conditions. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Aminononane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines.

Scientific Research Applications

(2S)-2-Aminononane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Aminononane-1,3-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Structural Features

The table below compares (2S)-2-Aminononane-1,3-diol with structurally related amino diols:

Compound Name Chain Length Functional Groups Stereochemistry Key Features CAS Number References
This compound C9 -NH2 (C2), -OH (C1, C3) (2S) Shorter aliphatic chain Not available
D-erythro-Sphingosine C18 -NH2 (C2), -OH (C1, C3), C4=C5 (2S,3R,4E) Unsaturated, sphingolipid backbone 123-78-4
(2S,3R)-2-Aminooctadecane-1,3-diol C18 -NH2 (C2), -OH (C1, C3) (2S,3R) Saturated sphinganine derivative 764-22-7
(2S,3R)-2-Aminobutane-1,3-diol C4 -NH2 (C2), -OH (C1, C3) (2S,3R) Short-chain synthetic analog 44520-54-9

Key Differences :

  • Chain Length: this compound bridges short-chain (C4) and long-chain (C18) analogs, offering intermediate hydrophobicity.
  • Unsaturation : Unlike sphingosine derivatives (e.g., D-erythro-sphingosine), it lacks a double bond, affecting membrane interaction and metabolic pathways .
  • Stereochemistry : The S-configuration at C2 is conserved in sphingolipids, but additional stereocenters (e.g., C3 in sphingosine) influence biological recognition .

Challenges

  • Steric Hindrance : Longer chains (C9 vs. C4) may reduce reaction yields due to steric effects during coupling steps .
  • Stereochemical Purity: Ensuring enantiomeric excess requires advanced catalytic methods, as seen in pinane-based amino diol syntheses .

Physical and Chemical Properties

Property This compound D-erythro-Sphingosine (2S,3R)-2-Aminobutane-1,3-diol
Molecular Weight (g/mol) ~191.3 (estimated) 299.49 105.14
Physical Form Likely crystalline solid Solid Liquid or low-melting solid
Solubility Moderate in polar solvents Low in water High in polar solvents
Stability Stable under inert conditions Sensitive to oxidation Stable

Notes:

  • Longer-chain analogs like sphingosine exhibit lower aqueous solubility due to hydrophobic tails .
  • The C9 chain of this compound may enhance lipid bilayer interaction compared to shorter analogs .

Industrial Uses

  • Chiral Building Blocks: Used in asymmetric synthesis of pharmaceuticals, as seen with (1S,2S)-2-amino-1-phenylpropane-1,3-diol derivatives .
  • Drug Delivery: Amphiphilic properties could enable nanoparticle formulation .

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